Cas no 938-95-4 (2-(4-Chlorophenyl)propanoic acid)

2-(4-Chlorophenyl)propanoic acid structure
938-95-4 structure
Produktname:2-(4-Chlorophenyl)propanoic acid
CAS-Nr.:938-95-4
MF:C9H9ClO2
MW:184.619561910629
MDL:MFCD00044670
CID:40351
PubChem ID:102525

2-(4-Chlorophenyl)propanoic acid Chemische und physikalische Eigenschaften

Namen und Kennungen

    • DL-2-(4-chlorophenyl)propan-oic acid
    • 4-Chloro-alpha-methylphenylacetic acid
    • 2-(p-Chlorophenyl)propionic acid
    • 4-chloromethyl phenylacetic acid
    • 2-(4-Chlorophenyl)propanoic acid
    • 2-(4-Chlorophenyl)propionic acid
    • 4-(Chlormethyl)Phenylacetic Acid
    • P-CHLORO-ALPHA-METHYLPHENYLACETIC ACID
    • (R,S)-2-(4'-chlorophenyl) propionic acid
    • (R,S)-2-(p-chlorophenyl)-propionic acid
    • DL-2-(4-Chlorophenyl)propanoic acid
    • DL-4-Chloro-alpha-methylphenylacetic acid
    • YOZILQVNIWNPFP-UHFFFAOYSA-N
    • 4-Chloro-a-methyl-benzeneacetic acid
    • dl-p-Chloro-.alpha.-methylphenylacetic acid
    • Benzeneacetic acid, 4-chloro-.alpha.-methyl-
    • 2-(4-Chloro-phenyl)-propionic acid
    • (4-CHLOROMETHYLPHENYL)ACETIC ACID
    • (?)-p-Chlorohydratropic acid
    • YOZILQVNIWNPFP-UH
    • 4-Chloro-α-methylbenzeneacetic acid (ACI)
    • Hydratropic acid, p-chloro- (6CI, 7CI, 8CI)
    • (±)-2-(4-Chlorophenyl)propionic acid
    • (±)-2-(p-Chlorophenyl)propionic acid
    • 4-Chloro-α-methylphenylacetic acid
    • p-Chloro-α-methylphenylacetic acid
    • 938-95-4
    • 4-Chloro-alpha-methylphenylaceticacid
    • TS-02573
    • DB-057445
    • Z982129848
    • BBL103835
    • DL-4-Chloro-alpha-methylphenylacetic acid, 96%
    • MFCD00044670
    • p-chloro(alpha-methyl)phenylacetic acid
    • 2-(4-chlorophenyl) propanoic acid
    • EN300-114385
    • AKOS005207114
    • 2-(4-chlorophenyl)-propionic acid
    • EINECS 213-351-1
    • InChI=1/C9H9ClO2/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6H,1H3,(H,11,12)
    • .alpha.-(p-Chlorophenyl)propionic acid
    • NS00041918
    • DL-4-Chloro-alpha-Methyl Phenylacetic Acid
    • YOZILQVNIWNPFP-UHFFFAOYSA-
    • 2-(4-Chlorophenyl)propanoic Acid (>90%)
    • CS-0135780
    • DTXSID10912625
    • p-Chloro-.alpha.-methylphenylacetic acid
    • STL557645
    • SY347515
    • SCHEMBL121108
    • DL-4-Chloro- alpha -methylphenylacetic acid
    • MFCD20638480
    • a-(p-chlorophenyl)propionic acid
    • 4-Chloro-.alpha.-methylphenylacetic acid
    • MDL: MFCD00044670
    • Inchi: 1S/C9H9ClO2/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6H,1H3,(H,11,12)
    • InChI-Schlüssel: YOZILQVNIWNPFP-UHFFFAOYSA-N
    • Lächelt: O=C(C(C)C1C=CC(Cl)=CC=1)O
    • BRN: 2328710

Berechnete Eigenschaften

  • Genaue Masse: 184.02900
  • Monoisotopenmasse: 184.029107
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 12
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 162
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 1
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Oberflächenladung: 0
  • Topologische Polaroberfläche: 37.3
  • Tautomerzahl: nichts
  • XLogP3: 2.5

Experimentelle Eigenschaften

  • Farbe/Form: Solid
  • Dichte: 1.263
  • Schmelzpunkt: 57-61 °C
  • Siedepunkt: 121-126 °C/0.2 mmHg
  • Flammpunkt: 121-126°C/0.2mm
  • Brechungsindex: 1.565
  • Wasserteilungskoeffizient: Löslich in Wasser.
  • PSA: 37.30000
  • LogP: 2.52810
  • Löslichkeit: Nicht bestimmt
  • Dampfdruck: 0.0±0.7 mmHg at 25°C

2-(4-Chlorophenyl)propanoic acid Sicherheitsinformationen

  • Symbol: GHS06
  • Signalwort:Danger
  • Gefahrenhinweis: H301-H317-H319
  • Warnhinweis: P280-P301+P310-P305+P351+P338
  • Transportnummer gefährlicher Stoffe:UN 2811 6.1/PG 3
  • WGK Deutschland:3
  • Code der Gefahrenkategorie: 22-36-43
  • Sicherheitshinweise: S26-S36/37
  • Identifizierung gefährlicher Stoffe: Xn
  • Risikophrasen:R36/37/38
  • Lagerzustand:Room temperature

2-(4-Chlorophenyl)propanoic acid Zolldaten

  • HS-CODE:2916399090
  • Zolldaten:

    China Zollkodex:

    2916399090

    Übersicht:

    29969090 Andere aromatische Monocarbonsäuren. MwSt:17,0%Steuerrückerstattungssatz:9.0% Regulierungsbedingungen:nichtsMFN-Tarif:6.5% Allgemeintarif:30.0%

    Deklarationselemente:

    Produktname, Inhalt der KomponentenAcrylsäure\Acrylate oder Ester müssen klar verpackt werden

    Zusammenfassung:

    2916399090 andere aromatische Monocarbonsäuren, ihre Anhydride, Halogenide, Peroxide, Peroxysäuren und ihre Derivate MwSt:17,0% Steuerermäßigung:9,0% Aufsichtsbedingungen:keineMFN-Tarif:6.5% General tariff:30.0%

2-(4-Chlorophenyl)propanoic acid Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
AstaTech
11021-1/G
2-(4-CHLOROPHENYL)PROPANOIC ACID
938-95-4 97%
1g
$29 2023-09-18
Enamine
EN300-114385-0.1g
2-(4-chlorophenyl)propanoic acid
938-95-4 95.0%
0.1g
$19.0 2025-03-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1206420-25g
2-(4-Chlorophenyl)propanoic acid
938-95-4 98%
25g
¥2152.00 2024-04-24
Key Organics Ltd
TS-02573-10MG
2-(4-chlorophenyl)propanoic acid
938-95-4 >97%
10mg
£63.00 2025-02-09
AstaTech
11021-25/G
2-(4-CHLOROPHENYL)PROPANOIC ACID
938-95-4 97%
25g
$299 2023-09-18
TRC
C381825-500mg
2-(4-Chlorophenyl)propanoic Acid
938-95-4
500mg
$ 109.00 2023-09-08
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
650714-5G
2-(4-Chlorophenyl)propanoic acid
938-95-4
5g
¥1348.28 2023-12-01
abcr
AB178124-5 g
4-Chloro-alpha-methylphenylacetic acid, 97%; .
938-95-4 97%
5 g
€99.30 2023-07-20
Chemenu
CM279365-100g
2-(4-Chlorophenyl)propanoic acid
938-95-4 95+%
100g
$647 2021-06-16
Apollo Scientific
OR951001-5g
4-Chloro-alpha-methylphenylacetic acid
938-95-4 96%
5g
£150.00 2025-02-20

2-(4-Chlorophenyl)propanoic acid Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran
Referenz
Synthesis of Benzyllithiums: study of their reactivity vis-a-vis carbon-carbon double bonds
Barbeaux, Philippe, 1991, , ,

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  rt; 3 h, 85 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Referenz
Pyrethroid compound and hair growth composition thereby
, Japan, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Dimethyl sulfoxide ,  Acetic anhydride
Referenz
The oxidation of aldehyde bisulfite adducts to carboxylic acids and their derivatives with dimethyl sulfoxide and acetic anhydride
Wuts, Peter G. M.; Bergh, Carol L., Tetrahedron Letters, 1986, 27(34), 3995-8

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  8 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
Referenz
Preparation of azabicyclo[3.2.1]octanyl derivatives and diazepine derivatives, especially tropine, atropine and nortropine derivatives and pirenzepines, as muscarinic receptor modulators for treating ocular disorders
, World Intellectual Property Organization, , ,

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Acetic anhydride ,  Lithium chloride Catalysts: Palladium chloride ,  Diphenyl(2′,4′,6′-trimethoxy[1,1′-biphenyl]-2-yl)phosphine Solvents: 1,4-Dioxane ;  24 h, 70 °C
Referenz
Pd-Catalyzed Regioselective Branched Hydrocarboxylation of Terminal Olefins with Formic Acid
Ren, Wenlong ; Wang, Mingzhou; Guo, Jianqiong; Zhou, Jintao; Chu, Jianxiao; et al, Organic Letters, 2022, 24(3), 886-891

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Catalysts: 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile Solvents: Dimethylformamide ;  5 min, rt
1.2 Catalysts: Triisopropylsilanethiol ;  rt → 0 °C; 24 h, 0 °C
Referenz
Photocarboxylation of Benzylic C-H Bonds
Meng, Qing-Yuan ; Schirmer, Tobias E.; Berger, Anna Lucia; Donabauer, Karsten; Koenig, Burkhard, Journal of the American Chemical Society, 2019, 141(29), 11393-11397

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Butyllithium ,  Diisopropylethylamine Solvents: Tetrahydrofuran ,  Hexane ;  0 °C → rt; 30 min, rt; rt → -15 °C
1.2 -15 °C; 1 h, -15 °C
1.3 overnight, -15 °C → rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Referenz
Functionalization of α-C(sp3)-H Bonds in Amides Using Radical Translocating Arylating Groups
Radhoff, Niklas; Studer, Armido, Angewandte Chemie, 2021, 60(7), 3561-3565

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium ;  1 h, rt
Referenz
Facile one-pot preparation of 2-arylpropionic and arylacetic acids from cyanohydrins by treatment with aqueous HI
Aramini, Andrea; Sablone, Manolo R.; Bianchini, Gianluca; Amore, Alessia; Fani, Michela; et al, Tetrahedron, 2009, 65(10), 2015-2021

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: p-Toluenesulfonic acid ,  Lithium chloride ,  Water Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Methyl ethyl ketone
1.2 -
Referenz
Carbonylation of Vinyl Aromatics: Convenient Regioselective Synthesis of 2-Arylpropanoic Acids
Seayad, A.; Jayasree, S.; Chaudhari, R. V., Organic Letters, 1999, 1(3), 459-461

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Acetic anhydride ,  Lithium chloride Catalysts: Palladium chloride ,  Diphenyl(2′,4′,6′-trimethoxy[1,1′-biphenyl]-2-yl)phosphine Solvents: 1,4-Dioxane ;  24 h, 70 °C
Referenz
Method for preparing branched carboxylic acid compound with palladium chloride as catalyst
, China, , ,

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Water Solvents: Water
Referenz
Reductive desulfonylation of 2-aryl-2-benzysulfonylacetates and -propionates with sodium amalgam. A new synthesis of 2-arylacetic and 2-arylpropionic acids
Kuo, Ying Che; Aoyama, Toyohiko; Shioiri, Takayuki, Chemical & Pharmaceutical Bulletin, 1983, 31(3), 883-6

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Solvents: Water ;  16 h, pH 8, 30 °C
Referenz
Enantioselective hydrolysis of racemic ibuprofen amide to S-(+)-ibuprofen by Rhodococcus AJ270
Snell, David; Colby, John, Enzyme and Microbial Technology, 1999, 24, 160-163

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Acetone ,  Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Referenz
An interesting synthetic application of S-alkyl (aryl)bis(alkylsulfanyl)thioacetates: general procedure for the preparation of (±)-α-arylpropionic acids
Clericuzio, Marco; Degani, Iacopo; Dughera, Stefano; Fochi, Rita, Synthesis, 2002, (7), 921-927

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  5 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7.5 - 8.5; pH 1 - 2
Referenz
Application of propiophenone rearrangement by 1,2-aryl shift in poly[styrene(iodosodiacetate)]
Chen, Wen-hua, Huaxue Shiji, 2006, 28(7), 426-428

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Catalysts: Molybdovanadophosphoric acid (H5PMo10V2O40) ,  Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ,  Water
1.2 16 h, 600 psi, 80 °C
Referenz
Effect of heteropoly acids on the hydrocarboxylation of styrene: comparative study on hydrocarboxylation and hydroesterification reactions
El Ali, Bassam, Reaction Kinetics and Catalysis Letters, 2002, 77(2), 227-236

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Hexamethylphosphoramide ,  Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  2 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  -78 °C → 23 °C; 45 min, 23 °C; 23 °C → 50 °C; 5 min, 50 °C; 50 °C → 0 °C
1.3 0 °C → 23 °C; 30 min, 23 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referenz
Preparation of N-[3-(2-pyridyloxy or phenoxy)propyl]benzylamine derivatives as modulating agents for liver X receptors (LXR)
, World Intellectual Property Organization, , ,

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referenz
Preparation of triazolopyrimidine derivatives and analogs as AXL receptor tyrosine kinase function inhibitors
, World Intellectual Property Organization, , ,

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: Triethylamine ,  Oxygen Catalysts: Nickel monoxide ,  Nickel ,  Tris(2,2′-bipyridyl)ruthenium(II) chloride Solvents: Dimethylacetamide ;  24 h, rt
Referenz
Nickel/Nickel Oxide in Combination with a Photoredox Catalyst for the Reductive Carboxylation of Unsaturated Hydrocarbons with CO2 under Visible-Light Irradiation
Saini, Sandhya; Singh, Hari; Prajapati, Pankaj Kumar; Sinha, Anil K.; Jain, Suman L., ACS Sustainable Chemistry & Engineering, 2019, 7(13), 11313-11322

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1)
Referenz
Preparation of co-dimers of styrene and p-chlorostyrene with regulated monomer sequences using phosphates
Kasai, Hideaki; Kawabata, Hiroshi; Yamaguchi, Kazuo; Nakahama, Seiichi; Yamazaki, Noboru, Polymer Bulletin (Berlin, 1983, 9(10-11), 487-94

Herstellungsverfahren 20

Reaktionsbedingungen
1.1 Reagents: Titanium tetrachloride ,  Lithium aluminum hydride Solvents: Tetrahydrofuran
1.2 Reagents: Hydrochloric acid Solvents: Water
Referenz
A new method for the preparation of 2-arylpropionic acids using low-valent titanium
Garcia, Mariano; del Campo, Carmen; Sinisterra, Jose V.; Llama, Emilio F., Tetrahedron Letters, 1993, 34(49), 7973-4

2-(4-Chlorophenyl)propanoic acid Raw materials

2-(4-Chlorophenyl)propanoic acid Preparation Products

2-(4-Chlorophenyl)propanoic acid Verwandte Literatur

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